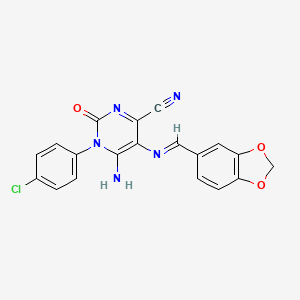

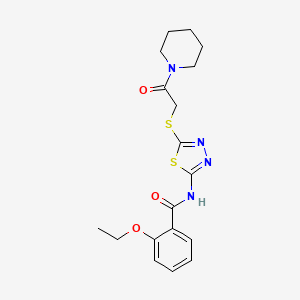

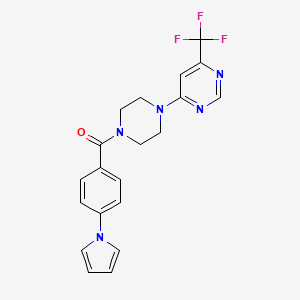

![molecular formula C14H12ClFN4 B2379267 7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 900015-06-7](/img/structure/B2379267.png)

7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Recent studies on pyridazine derivatives, including those related to the chemical structure of 7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine, have focused on their synthesis and structural characterization. For instance, Sallam et al. (2021) synthesized and characterized similar pyridazine compounds, employing techniques such as NMR, IR, and mass spectral studies. These compounds exhibit interesting crystal structures and intermolecular interactions, as revealed through single-crystal X-ray diffraction and Hirshfeld surface analysis (Sallam et al., 2021).

Anticonvulsant and Biological Activities

Derivatives of the triazolo[4,3-b]pyridazine ring system have been explored for their anticonvulsant activity. Kelley et al. (1995) synthesized and tested various triazolo[4,3-a]pyrazines for anticonvulsant activity, revealing potent activity in some compounds (Kelley et al., 1995). Moreover, Biagi et al. (2002) studied triazolo[4,5-d]pyrimidines, a related class, emphasizing their potential biological activities (Biagi et al., 2002).

Receptor Binding and Anxiolytic Effects

The binding affinities of triazolopyridazine compounds at various receptors and their potential as anxiolytics have been a significant focus of research. Atack et al. (2006) explored a triazolopyridazine derivative, TPA023, noting its high affinity to GABAA receptors and its anxiolytic-like activity in animal models (Atack et al., 2006).

Agricultural Applications

Pyridazine derivatives have also been studied for their agricultural applications. Sallam et al. (2022) reported the synthesis and docking study of a novel pyridazine derivative against the fungus Fusarium oxysporum, highlighting its potential use in agriculture (Sallam et al., 2022).

Cytotoxic Activities

Investigations into the cytotoxic activities of pyridazine derivatives, particularly against cancer cell lines, have been conducted. Aggarwal et al. (2019) synthesized bis-1,2,4-triazolo-pyridazines and assessed their cytotoxic activity against the human cervical carcinoma (HeLa) cell line (Aggarwal et al., 2019).

Density Functional Theory (DFT) Calculations

DFT calculations have been utilized to understand the electronic properties of pyridazine derivatives. Sallam et al. (2021) performed DFT calculations on a similar compound, providing insights into its HOMO-LUMO energy levels and quantum chemical parameters (Sallam et al., 2021).

Direcciones Futuras

The future directions for the study of “7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine” could include further exploration of its synthesis, reactivity, and potential applications in various fields of research and industry. Additionally, the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases could be a promising direction .

Propiedades

IUPAC Name |

7-[(2-chloro-6-fluorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN4/c1-8-10(6-11-12(15)4-3-5-13(11)16)9(2)19-20-7-17-18-14(8)20/h3-5,7H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNSWJKEPNMUBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN2C1=NN=C2)C)CC3=C(C=CC=C3Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327244 |

Source

|

| Record name | 7-[(2-chloro-6-fluorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

900015-06-7 |

Source

|

| Record name | 7-[(2-chloro-6-fluorophenyl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379191.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2379194.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2379195.png)

![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)